molecular formula C19H17ClN2O3S2 B2889720 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide CAS No. 2309797-49-5

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide

Cat. No.: B2889720
CAS No.: 2309797-49-5
M. Wt: 420.93
InChI Key: AIWVUWBSBMHSHM-UHFFFAOYSA-N
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Description

The compound N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is a bifunctional ethanediamide derivative characterized by:

  • A 2-hydroxyethyl group attached to the bithiophene via an amide bond, enhancing hydrophilicity and hydrogen-bonding capacity.
  • A 3-chloro-4-methylphenyl substituent on the opposing amide nitrogen, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-11-2-3-13(8-14(11)20)22-19(25)18(24)21-9-15(23)17-5-4-16(27-17)12-6-7-26-10-12/h2-8,10,15,23H,9H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVUWBSBMHSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the bithiophene and chloromethylphenyl intermediates. The bithiophene intermediate can be synthesized through a Suzuki coupling reaction, while the chloromethylphenyl intermediate can be prepared via Friedel-Crafts alkylation. The final step involves the coupling of these intermediates with oxalyl chloride under controlled conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich sites, while the oxalamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethanediamide Derivatives with Varied Aromatic Substituents

Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₉H₁₈ClN₂O₃S₂ ~423.9 (calculated) 3-Chloro-4-methylphenyl, bithiophene Materials science, agrochemical
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ 424.9 3-Chloro-4-fluorophenyl, bithiophene Semiconductors, sensors
N-({[2,3'-Bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide C₁₈H₁₆N₂O₄S 356.4 Methylsulfanylphenyl, bifuran Pharmaceuticals, organic electronics

Structural and Functional Insights:

  • Bithiophene vs. Bifuran : The bithiophene in the target compound offers higher electron density and conductivity compared to the oxygen-containing bifuran in , making it more suitable for conductive polymers .
  • Chloro-Methylphenyl vs.
  • Hydroxyethyl vs. Methylsulfanyl : The hydroxyethyl group enhances aqueous solubility, whereas the methylsulfanyl in may confer metabolic stability in drug design .

Thiophene-Containing Analogues in Materials Science

The target compound’s bithiophene core aligns with BAI3 (7,14-bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo[...]dione), a polymeric near-infrared emitter . Key differences include:

  • BAI3 features extended conjugation (diindolo-naphthyridine backbone) and alkyl chains for solubility, enabling use in organic photovoltaics .
  • The target compound’s ethanediamide linker and hydroxyethyl group may limit conjugation length but introduce hydrogen-bonding sites for supramolecular assembly .

Agrochemical Ethanediamide Analogues

highlights ethanediamide derivatives like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) as herbicides. Comparatively:

  • The bithiophene-hydroxyethyl segment could enhance binding to fungal or insect targets compared to simpler benzamide structures .

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, identified by its CAS number 2309797-49-5, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN2O3S2C_{19}H_{17}ClN_{2}O_{3}S_{2} with a molecular weight of approximately 420.9 g/mol. The structure includes a bithiophene moiety, which contributes to its electronic properties and potential interactions with biological systems.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂O₃S₂
Molecular Weight420.9 g/mol
CAS Number2309797-49-5
IUPAC NameN'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The bithiophene unit facilitates electron transfer processes, which may influence oxidative stress pathways in cells.
  • Molecular Interactions : The hydroxyethyl and amide groups can form hydrogen bonds with various biological targets, enhancing its interaction with proteins and nucleic acids.
  • Signaling Pathways Modulation : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : In cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), the compound demonstrated cytotoxic effects with IC50 values indicating potent inhibition of cell growth.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests have shown:

  • Bacterial Inhibition : The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on MCF-7 cells revealed that treatment with the compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Assessment :
    • In a comparative study against common pathogens (e.g., Staphylococcus aureus, Escherichia coli), the compound showed superior activity compared to traditional antimicrobial agents, highlighting its potential for therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, and what critical reaction parameters influence yield?

  • Methodology : The compound is synthesized via multi-step coupling reactions. Key steps include:

  • Thiophene functionalization : Coupling 2,3'-bithiophene derivatives with hydroxyethylamine precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to introduce the hydroxyethyl group .
  • Amide bond formation : Reacting the intermediate with 3-chloro-4-methylphenyl-substituted ethanediamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Critical parameters : Temperature control (<10°C during amidation), solvent purity (DMF dried over molecular sieves), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are essential for yields >70% .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm bithiophene aromaticity (δ 6.8–7.5 ppm) and hydroxyethyl proton resonance (δ 3.6–4.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error to theoretical [M+H]+^+ .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the bithiophene and chloro-methylphenyl groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Screening pipeline :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can conflicting data on its electronic properties (e.g., HOMO-LUMO gaps) be resolved across studies?

  • Resolution strategy :

  • Computational validation : Compare DFT calculations (B3LYP/6-31G* level) with experimental cyclic voltammetry (CV) data to reconcile discrepancies in redox potentials .
  • Solvent effects : Re-measure UV-Vis spectra in standardized solvents (e.g., DCM vs. DMSO) to account for solvatochromic shifts .
  • Batch variability : Analyze impurities via HPLC-MS; trace oxidants (e.g., peroxides) may alter bithiophene conjugation .

Q. What strategies optimize regioselectivity in derivatizing the bithiophene moiety?

  • Synthetic optimization :

  • Directed ortho-metalation : Use n-BuLi/TMEDA to selectively deprotonate the 5'-position of bithiophene, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Protecting groups : Temporarily block the hydroxyethyl group with TBSCl to prevent side reactions during thiophene functionalization .
  • Catalytic systems : Pd(OAc)2_2/XPhos for C–H activation at the 4-position of bithiophene .

Q. How do structural analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-chloro-4-methylphenyl) impact biological potency?

  • Comparative analysis :

  • SAR studies : Synthesize analogs via parallel synthesis and test in enzyme inhibition assays (e.g., IC50_{50} shifts >10-fold indicate critical aryl interactions) .
  • Molecular docking : Map chloro-methylphenyl binding to hydrophobic pockets in target proteins (e.g., MDM2) using AutoDock Vina .
  • LogP comparison : Measure octanol-water partitioning to correlate substituent hydrophobicity with membrane permeability .

Q. What methodologies address low reproducibility in its anti-inflammatory activity across in vivo models?

  • Experimental redesign :

  • Dose standardization : Adjust for metabolic differences using species-specific allometric scaling (e.g., mouse: 50 mg/kg ≈ human 4 mg/kg) .
  • Pharmacokinetic profiling : LC-MS/MS to monitor plasma concentration-time curves and identify active metabolites .
  • Model selection : Use transgenic mice (e.g., NF-κB reporters) to reduce variability in inflammation biomarkers .

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